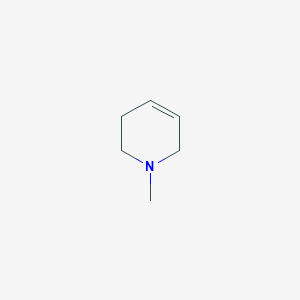

1-Methyl-1,2,3,6-tetrahydropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFIRGPROMANKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219525 | |

| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-55-3 | |

| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-piperideine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3-piperideine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/996Q6WT35H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Astrocyte's Crucial Role in MPTP-Induced Neurotoxicity: A Technical Guide to Understanding and Investigating the Conversion of MPTP to MPP+

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in modeling Parkinson's disease (PD) by recapitulating the selective loss of dopaminergic neurons in the substantia nigra. A critical and often underappreciated aspect of this widely used model is the indispensable role of astrocytes in bioactivating the parent compound, MPTP, into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). This guide provides an in-depth technical exploration of the biochemical conversion of MPTP to MPP+ within astrocytes. We will delve into the enzymatic machinery responsible, the subsequent cellular fate of MPP+, and present validated experimental protocols to investigate this process in vitro. This document is intended to serve as a comprehensive resource for researchers seeking to understand and manipulate this key event in the MPTP model of neurodegeneration.

Introduction: The Astrocyte as the Gatekeeper of MPTP Neurotoxicity

While the devastating effects of MPP+ on dopaminergic neurons are well-documented, the initial conversion of the lipophilic prodrug MPTP is a prerequisite for its neurotoxic cascade.[1][2] Astrocytes, the most abundant glial cell type in the central nervous system, are the primary locus for this bioactivation.[3][4][5] They express high levels of monoamine oxidase-B (MAO-B), the key enzyme responsible for the oxidation of MPTP.[6][7][8][9] Understanding this astrocytic process is paramount for several reasons:

-

Therapeutic Targeting: Inhibiting MAO-B has been a long-standing therapeutic strategy in Parkinson's disease, and understanding its role in MPTP metabolism provides a direct preclinical model to evaluate novel inhibitors.[10][11]

-

Mechanistic Insights: Studying the conversion of MPTP in astrocytes allows for the dissection of cellular processes that may contribute to the selective vulnerability of dopaminergic neurons.

-

Drug Development: For compounds being evaluated for neuroprotective effects in the MPTP model, it is crucial to determine if their mechanism of action involves interference with the astrocytic conversion of MPTP to MPP+.

This guide will provide a detailed examination of the biochemical pathway, followed by practical, step-by-step protocols for researchers to study this phenomenon in a controlled laboratory setting.

The Biochemical Pathway: From a Benign Precursor to a Potent Neurotoxin

The conversion of MPTP to MPP+ is a two-step enzymatic process that occurs within astrocytes. The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier and cellular membranes.[2]

Step 1: Oxidation of MPTP to MPDP+ by Monoamine Oxidase-B (MAO-B)

Once inside the astrocyte, MPTP is a substrate for MAO-B, an enzyme located on the outer mitochondrial membrane.[1] MAO-B catalyzes the oxidation of MPTP to the intermediate metabolite, 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[12]

Step 2: Conversion of MPDP+ to MPP+

MPDP+ is then further oxidized to the stable and toxic pyridinium ion, MPP+. This second step can occur both enzymatically and non-enzymatically.[1]

The overall reaction is depicted in the following pathway diagram:

Caption: The biochemical conversion of MPTP to MPP+ within an astrocyte.

Causality Behind the Pathway: The localization of MAO-B to the outer mitochondrial membrane of astrocytes is a key determinant of this pathway.[1] This strategic positioning allows for the efficient conversion of incoming MPTP. The subsequent export of MPP+ into the extracellular space is a critical step that precedes its selective uptake by dopaminergic neurons via the dopamine transporter (DAT).[11][13] This selective uptake is the primary reason for the specific targeting of these neurons in the MPTP model.[2][14][15]

Experimental Investigation: A Validated Protocol for Studying MPTP Conversion in Primary Astrocyte Cultures

To provide a robust and reproducible system for studying the conversion of MPTP to MPP+, we present a detailed protocol utilizing primary astrocyte cultures. This approach allows for a controlled environment to dissect the cellular and molecular mechanisms involved.

Primary Astrocyte Culture

The use of primary astrocyte cultures provides a model system that closely mimics the in vivo cellular machinery.[16]

Protocol: Isolation and Culture of Primary Astrocytes from Neonatal Rodent Cortex

-

Preparation:

-

Coat T75 flasks with Poly-D-Lysine (10 µg/mL in sterile water) overnight at 37°C.

-

Aspirate the Poly-D-Lysine solution and rinse twice with sterile, deionized water. Allow flasks to dry completely in a sterile cell culture hood.[17]

-

-

Tissue Dissection:

-

Euthanize neonatal rodent pups (P1-P3) according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Carefully remove the meninges.

-

-

Cell Dissociation:

-

Mince the cortical tissue into small pieces using a sterile scalpel.

-

Transfer the tissue to a 15 mL conical tube containing 5 mL of 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C.

-

Add 5 mL of Glial Medium (DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) to inactivate the trypsin.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

-

Plating and Culture:

-

Pass the cell suspension through a 40 µm cell strainer.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Glial Medium and count the viable cells using a hemocytometer and Trypan Blue exclusion.

-

Seed 2 x 10^6 cells per T75 flask.[17]

-

Incubate at 37°C in a humidified incubator with 5% CO2.

-

-

Purification of Astrocytes:

-

After 7-10 days in culture, the flasks will be confluent with a mixed glial population.

-

To enrich for astrocytes, place the flasks on an orbital shaker at 200 rpm overnight at 37°C. This will detach microglia and oligodendrocytes.

-

The following day, change the medium to remove the detached cells. The remaining adherent cells will be a highly enriched population of astrocytes.

-

Self-Validation: The purity of the astrocyte culture should be verified by immunocytochemistry for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP). A purity of >95% is considered acceptable for these experiments.

MPTP Treatment and Sample Collection

This protocol outlines the treatment of cultured astrocytes with MPTP and the subsequent collection of samples for MPP+ analysis.

Protocol: MPTP Treatment of Primary Astrocyte Cultures

-

Plating for Experiment:

-

Once the primary astrocyte cultures are purified, detach the cells using Trypsin-EDTA and seed them into 24-well plates at a density of 1 x 10^5 cells per well.

-

Allow the cells to adhere and grow for 48 hours before treatment.

-

-

MPTP Treatment:

-

Prepare a stock solution of MPTP hydrochloride in sterile water.

-

Dilute the MPTP stock solution in pre-warmed Glial Medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM).

-

Remove the existing medium from the astrocyte cultures and replace it with the MPTP-containing medium.

-

Include a vehicle control (medium without MPTP).

-

For mechanistic studies, pre-treat cells with a MAO-B inhibitor (e.g., Pargyline or Selegiline) for 1 hour before adding MPTP.[3]

-

-

Sample Collection:

-

At various time points (e.g., 1, 3, 6, 12, 24 hours) after MPTP addition, collect the culture medium (supernatant) and the cell lysate.

-

Supernatant: Transfer the medium from each well to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new tube and store at -80°C until analysis.

-

Cell Lysate: Wash the remaining cells in the well twice with ice-cold PBS. Add a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and scrape the cells. Collect the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and store at -80°C until analysis.

-

Quantification of MPP+

High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection is the gold standard for the accurate quantification of MPP+.

Protocol: Quantification of MPP+ by HPLC

-

Sample Preparation:

-

Thaw the supernatant and cell lysate samples on ice.

-

Protein precipitation may be necessary for cell lysate samples. Add an equal volume of ice-cold acetonitrile, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

-

HPLC Analysis:

-

Use a C18 reverse-phase HPLC column.

-

The mobile phase typically consists of an aqueous buffer (e.g., sodium phosphate) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., heptanesulfonic acid).

-

Set the flow rate to approximately 1 mL/min.

-

Inject a standard curve of known MPP+ concentrations to allow for accurate quantification.

-

Detect MPP+ using either an electrochemical detector (at an oxidative potential of approximately +0.8 V) or a UV detector (at a wavelength of approximately 295 nm).

-

-

Data Analysis:

-

Integrate the peak corresponding to MPP+ in the chromatograms.

-

Calculate the concentration of MPP+ in the samples by comparing the peak areas to the standard curve.

-

Normalize the MPP+ concentration in the cell lysate to the total protein concentration of the lysate, determined by a standard protein assay (e.g., BCA assay).

-

Expected Results and Interpretation:

-

A time- and concentration-dependent increase in MPP+ should be observed in both the cell culture supernatant and the cell lysate.

-

Pre-treatment with a MAO-B inhibitor should significantly reduce the formation of MPP+.[3]

-

These results would provide direct evidence for the conversion of MPTP to MPP+ by astrocytes and validate the crucial role of MAO-B in this process.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for studying MPTP conversion in astrocytes.

Caption: Experimental workflow for studying MPTP to MPP+ conversion.

Data Presentation: Summarizing Quantitative Data

The quantitative data obtained from HPLC analysis can be effectively summarized in a table for easy comparison.

| Treatment Group | Time (hours) | MPP+ Concentration in Supernatant (µM) | MPP+ Concentration in Lysate (pmol/mg protein) |

| Vehicle Control | 24 | Not Detected | Not Detected |

| 10 µM MPTP | 1 | 0.2 ± 0.05 | 5.1 ± 1.2 |

| 10 µM MPTP | 6 | 1.5 ± 0.2 | 25.8 ± 3.5 |

| 10 µM MPTP | 24 | 3.8 ± 0.4 | 42.3 ± 5.1 |

| Pargyline + 10 µM MPTP | 24 | 0.1 ± 0.02 | 2.3 ± 0.5 |

Table 1: Representative data summarizing the time-dependent conversion of MPTP to MPP+ in primary astrocyte cultures and the effect of MAO-B inhibition. Values are presented as mean ± standard deviation.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the critical role of astrocytes in the bioactivation of MPTP to its neurotoxic metabolite, MPP+. The detailed experimental protocols offer a robust framework for researchers to investigate this process in a controlled in vitro setting. By understanding the intricacies of this astrocytic conversion, we can gain deeper insights into the mechanisms of MPTP-induced neurodegeneration and develop more effective therapeutic strategies for Parkinson's disease.

Future research in this area could focus on:

-

Investigating the role of other astrocytic enzymes and transporters in the metabolism and efflux of MPTP and its metabolites.

-

Exploring the impact of astrocyte reactivity and neuroinflammation on the efficiency of MPTP conversion.[18][19][20]

-

Utilizing co-culture systems of astrocytes and dopaminergic neurons to study the intercellular transfer of MPP+ and subsequent neurotoxicity in a more physiologically relevant model.[21][22]

-

Leveraging advanced techniques such as mass spectrometry imaging to visualize the spatial distribution of MPTP and its metabolites within the brain.

By continuing to unravel the complexities of astrocyte-neuron interactions in the context of neurotoxin metabolism, we can pave the way for novel therapeutic interventions aimed at protecting vulnerable neuronal populations in neurodegenerative diseases.

References

-

Ransom, B. R., Kunis, D. M., Irwin, I., & Langston, J. W. (1987). Astrocytes convert the parkinsonism inducing neurotoxin, MPTP, to its active metabolite, MPP+. Neuroscience Letters, 75(3), 323–328. [Link]

-

Liddelow, S. A., & Barres, B. A. (2017). Reactive Astrocytes: Production, Function, and Therapeutic Potential. Immunity, 46(6), 957–967. [Link]

-

Mallajosyula, J. K., Chinta, S. J., Rajagopalan, S., Nicholls, D. G., & Andersen, J. K. (2008). MAO-B elevation in mouse brain astrocytes results in Parkinson's pathology. PLoS One, 3(2), e1616. [Link]

-

Di Monte, D. A., Wu, E. Y., Irwin, I., Delanney, L. E., & Langston, J. W. (1991). Biotransformation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in mouse brain astrocytes. Journal of Pharmacology and Experimental Therapeutics, 258(2), 594–600. [Link]

-

Nam, M. H., Sa, M., Kim, Y., & Lee, C. J. (2021). Revisiting the Role of Astrocytic MAOB in Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8827. [Link]

-

Trimmer, P. A., Smith, T. S., & Andersen, J. K. (2015). Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+. Antioxidants & Redox Signaling, 23(12), 1001–1016. [Link]

-

Jo, A., Lee, Y., & Lee, C. J. (2023). Astrocytic MAOB is responsible for MPTP-induced parkinsonian motor and non-motor symptoms. Molecular Neurodegeneration, 18(1), 1-5. [Link]

-

L'Episcopo, F., Tirolo, C., Testa, N., Caniglia, S., Morale, M. C., & Marchetti, B. (2013). Reactive astrocytes are key players in nigrostriatal dopaminergic neurorepair in the MPTP mouse model of Parkinson's disease: focus on endogenous neurorestoration. Current aging science, 6(1), 35-46. [Link]

-

Mosharov, E. V., Wu, X., Larsen, K. E., Tsetsenis, T., Sitte, H. H., & Sulzer, D. (2009). Changes in neuronal dopamine homeostasis following 1-methyl-4-phenylpyridinium (MPP+) exposure. Journal of Biological Chemistry, 284(48), 33418-33428. [Link]

-

Mallajosyula, J. K., Chinta, S. J., Rajagopalan, S., Nicholls, D. G., & Andersen, J. K. (2008). MAO-B elevation in mouse brain astrocytes results in Parkinson's pathology. PloS one, 3(2), e1616. [Link]

-

Liu, Z., Chen, C., & Li, L. (2021). Astrocyte dysfunction in Parkinson’s disease: from the perspectives of transmitted α-synuclein and genetic modulation. Translational Neurodegeneration, 10(1), 1-14. [Link]

-

Aschner, M., & Kimelberg, H. K. (1991). The use of astrocytes in culture as model systems for evaluating neurotoxic-induced-injury. Neurotoxicology, 12(3), 505-518. [Link]

-

Richardson, J. R., Caudle, W. M., Wang, M., Dean, E. D., Pennell, K. D., & Miller, G. W. (2006). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4′ I-MPP+. Journal of neurochemistry, 98(4), 1143-1154. [Link]

-

Tanaka, J., & Koike, T. (2021). Neuron-Astrocyte Interactions in Parkinson's Disease. International Journal of Molecular Sciences, 22(23), 12891. [Link]

-

Chen, P. C., Vargas, M. R., Pani, A. K., Smeyne, R. J., Johnson, D. A., & Johnson, J. A. (2009). Nrf2-mediated neuroprotection in the MPTP mouse model of Parkinson's disease: critical role for the astrocyte. Proceedings of the National Academy of Sciences, 106(8), 2933-2938. [Link]

-

Richardson, J. R., Caudle, W. M., & Miller, G. W. (2005). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4′ I-MPP+. Parkinsonism & related disorders, 11(8), 485-491. [Link]

-

Wang, Y., Liu, Y., Zhang, Y., & Liu, X. (2023). RIPK1-Induced A1 Reactive Astrocytes in Brain in MPTP-Treated Murine Model of Parkinson's Disease. International Journal of Molecular Sciences, 24(9), 7935. [Link]

-

Radio, N. M., & Mundy, W. R. (2008). A neuronal and astrocyte co-culture assay for high content analysis of neurotoxicity. Journal of visualized experiments: JoVE, (15). [Link]

-

Altogen Biosystems. (n.d.). Astrocyte Cell Culture Protocol. Retrieved from [Link]

-

Choi, I. Y., Kim, H. M., & Ju, C. (2016). Potential protective effects of autophagy activated in MPP+ treated astrocytes. Molecular medicine reports, 14(3), 2531-2537. [Link]

-

Chiba, K., Trevor, A. J., & Castagnoli, N. (1985). Active uptake of MPP+, a metabolite of MPTP, by brain synaptosomes. Biochemical and biophysical research communications, 128(3), 1228-1232. [Link]

-

Kim, Y. J., Kim, J., & Kim, J. (2022). Astrocytic Nrf2 Mediates the Neuroprotective and Anti-Inflammatory Effects of Nootkatone in an MPTP-Induced Parkinson's Disease Mouse Model. Antioxidants, 11(11), 2186. [Link]

-

Cassano, T., Lorusso, M., & Nicolardi, G. (2021). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International journal of molecular sciences, 22(19), 10580. [Link]

-

Chen, P. C., Vargas, M. R., Pani, A. K., Smeyne, R. J., Johnson, D. A., & Johnson, J. A. (2009). Nrf2-mediated neuroprotection in the MPTP mouse model of Parkinson's disease: critical role for the astrocyte. Proceedings of the National Academy of Sciences of the United States of America, 106(8), 2933–2938. [Link]

-

Salvatore, M. F., & Waymire, J. C. (2017). Metabolism of Dopamine in Nucleus Accumbens Astrocytes Is Preserved in Aged Mice Exposed to MPTP. Frontiers in aging neuroscience, 9, 407. [Link]

-

Liddelow, S. A. (2017). Purification and Culture Methods for Astrocytes. Cold Spring Harbor Perspectives in Biology, 9(9), a020404. [Link]

-

Chen, P. C., Vargas, M. R., Pani, A. K., Smeyne, R. J., Johnson, D. A., & Johnson, J. A. (2009). Nrf2-mediated neuroprotection in the MPTP mouse model of Parkinson's disease: Critical role for the astrocyte. Proceedings of the National Academy of Sciences, 106(8), 2933-2938. [Link]

-

Oreland, L., & Ekblom, J. (1993). Monoamine oxidase-B in astrocytes. Journal of neural transmission. Supplementum, 40, 11-16. [Link]

-

Miyazaki, I., & Asanuma, M. (2017). Therapeutic Strategy of Targeting Astrocytes for Neuroprotection in Parkinson's Disease. Current pharmaceutical design, 23(33), 4936-4947. [Link]

-

Wang, Y., Li, J., & Wang, Y. (2020). Neuroprotective Effect of Astersaponin I against Parkinson's Disease through Autophagy Induction. Evidence-Based Complementary and Alternative Medicine, 2020. [Link]

-

Carter, S. F., Herholz, K., Rosa-Neto, P., & Pellerin, L. (2021). Characterization of monoamine oxidase-B (MAO-B) as a biomarker of reactive astrogliosis in Alzheimer's disease and related dementias. Alzheimer's research & therapy, 13(1), 1-15. [Link]

-

NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. Retrieved from [Link]

-

Creative Biolabs. (n.d.). MPP⁺ Neuronal Cell Death Assay Service. Retrieved from [Link]

-

Pérez-Rodríguez, M., et al. (2022). Timeline of the experimental protocol with MPTP and treatment. [Link]

-

Scientific Archives. (2024). Monoamine Oxidase B in Astrocytic GABA Synthesis: A Central Mechanism in Neurodegeneration and Neuroinflammation. Scientific Archives of Neurology and Neurological Disorders, 5(1), 1-10. [Link]

-

Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]

-

de Gooijer, M. C., Sindram, D., Schinkel, A. H., & van Tellingen, O. (2020). MPP+-Induced Changes in Cellular Impedance as a Measure for Organic Cation Transporter (SLC22A1-3) Activity and Inhibition. Pharmaceutics, 12(10), 949. [Link]

-

Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]

-

Kumar, A., & Singh, N. (2018). In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in Rat Brain Synaptosomes. Research Journal of Pharmacy and Technology, 11(1), 213-217. [Link]

-

Carter, S. F., Herholz, K., Rosa-Neto, P., Pellerin, L., Nordberg, A., & Rodriguez-Vieitez, E. (2019). Characterization of monoamine oxidase-B (MAO-B) as a biomarker of reactive astrogliosis in Alzheimer's disease and related dementias. Acta neuropathologica, 138(4), 563-579. [Link]

-

Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]

Sources

- 1. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astrocytes convert the parkinsonism inducing neurotoxin, MPTP, to its active metabolite, MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the Role of Astrocytic MAOB in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolism of Dopamine in Nucleus Accumbens Astrocytes Is Preserved in Aged Mice Exposed to MPTP [frontiersin.org]

- 8. Monoamine oxidase-B in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scientificarchives.com [scientificarchives.com]

- 10. MAO-B Elevation in Mouse Brain Astrocytes Results in Parkinson's Pathology | PLOS One [journals.plos.org]

- 11. MAO-B Elevation in Mouse Brain Astrocytes Results in Parkinson's Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Active uptake of MPP+, a metabolite of MPTP, by brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]

- 16. Preparation and Use of Cultured Astrocytes for Assay of Gliotoxicity | Springer Nature Experiments [experiments.springernature.com]

- 17. Astrocyte Cell Culture Protocol - ASTROCYTE CELLS [astrocyte.info]

- 18. A Focus on Astrocyte Contribution to Parkinson’s Disease Etiology [mdpi.com]

- 19. Astrocyte dysfunction in Parkinson's disease: from the perspectives of transmitted α-synuclein and genetic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RIPK1-Induced A1 Reactive Astrocytes in Brain in MPTP-Treated Murine Model of Parkinson’s Disease [mdpi.com]

- 21. A neuronal and astrocyte co-culture assay for high content analysis of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

The Susceptibility of Dopaminergic Neurons to MPTP Toxicity: A Technical Guide for Researchers

Abstract

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serves as a potent and selective tool for modeling Parkinson's disease (PD) in experimental settings. Its ability to recapitulate the hallmark pathology of PD—the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc)—has made it an invaluable asset for investigating disease pathogenesis and for the preclinical assessment of novel therapeutic strategies.[1][2][3] This guide provides an in-depth exploration of the mechanisms underlying the selective vulnerability of dopaminergic neurons to MPTP, detailing the critical interplay of metabolic activation, cellular uptake, mitochondrial dysfunction, oxidative stress, and neuroinflammation. Furthermore, this document offers a comprehensive collection of field-proven protocols for both in vivo and in vitro models of MPTP-induced neurodegeneration, equipping researchers with the necessary methodologies to robustly study this complex process.

The Molecular Underpinnings of MPTP's Selective Neurotoxicity

The selective destruction of dopaminergic neurons by MPTP is not a direct action of the compound itself but rather a cascade of events initiated by its metabolic conversion to a toxic metabolite. This process, coupled with the unique physiology of dopaminergic neurons, dictates its specificity.

Metabolic Activation: The Genesis of a Toxin

Systemically administered MPTP, being lipophilic, readily crosses the blood-brain barrier.[4] Within the brain, MPTP is not directly toxic to neurons. Instead, it is sequestered by glial cells, particularly astrocytes, where it undergoes a two-step oxidation process catalyzed by monoamine oxidase B (MAO-B).[5][6] This enzymatic action converts MPTP first to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), and subsequently to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[5][7] The inhibition of MAO-B has been shown to prevent the formation of MPP+ and consequently protect against MPTP-induced neurotoxicity, a finding that underscores the critical role of this metabolic activation step.[5]

The Dopamine Transporter: A Gateway to Vulnerability

The selective vulnerability of dopaminergic neurons is primarily attributable to the high-affinity dopamine transporter (DAT), which is densely expressed on their presynaptic terminals.[8][9] MPP+, once released from glial cells into the extracellular space, is recognized and avidly taken up by DAT, leading to its accumulation within dopaminergic neurons.[8][9][10] This transporter-mediated entry is a mandatory step for toxicity; studies in mice lacking the dopamine transporter have demonstrated a complete resistance to the neurotoxic effects of MPTP.[11] The density of DAT expression correlates with the degree of neuronal loss, explaining why neurons in the substantia nigra pars compacta are more susceptible than those in the ventral tegmental area.[9][12]

Mitochondrial Sabotage: The Core of the Toxic Cascade

Once inside the dopaminergic neuron, MPP+ is actively sequestered by mitochondria, driven by the organelle's negative membrane potential.[7] Within the mitochondrial matrix, MPP+ exerts its primary toxic effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[6][13] This inhibition disrupts oxidative phosphorylation, leading to a profound depletion of ATP and an inability to meet the neuron's high energy demands.[13] While Complex I inhibition is a major mechanism, some studies suggest that other pathways may also contribute to MPP+-induced cell death.[14][15]

Diagram: The Path of MPTP-Induced Dopaminergic Neurodegeneration

Caption: A diagram illustrating the metabolic activation of MPTP and the subsequent cascade of toxic events within a dopaminergic neuron.

Downstream Consequences of Mitochondrial Failure

The inhibition of Complex I by MPP+ triggers a cascade of deleterious downstream events that collectively contribute to neuronal demise.

-

Oxidative Stress: The impairment of the electron transport chain leads to the generation of reactive oxygen species (ROS), such as superoxide radicals.[3][13] This surge in ROS overwhelms the neuron's antioxidant defenses, causing damage to lipids, proteins, and DNA, and further exacerbating mitochondrial dysfunction.[16][17]

-

Neuroinflammation: MPTP administration elicits a robust neuroinflammatory response characterized by the activation of microglia and astrocytes.[16][18] Activated microglia release pro-inflammatory cytokines, such as TNF-α and IL-1β, which can directly and indirectly contribute to neuronal injury and death.[19][20][21]

-

α-Synuclein Aggregation: Chronic MPTP administration can lead to the accumulation and aggregation of α-synuclein, a key protein implicated in the formation of Lewy bodies in PD.[1][18] The interplay between mitochondrial dysfunction, oxidative stress, and α-synuclein pathology is a critical area of research, with evidence suggesting that α-synuclein can influence susceptibility to MPTP toxicity.[22][23][24]

In Vivo Models: Recapitulating Parkinsonism in Animals

The MPTP mouse model is the most widely used system for studying PD in vivo.[25] The choice of administration regimen is critical as it influences the severity and nature of the resulting pathology.

MPTP Administration Regimens: A Comparative Overview

Different dosing strategies can be employed to model different aspects of PD pathology.[26]

| Regimen | Typical Dosing Schedule (C57BL/6 mice) | Key Pathological Features | Advantages | Disadvantages |

| Acute | 10-20 mg/kg, 4 injections at 2-hour intervals on a single day[27] | 40-50% loss of SNpc neurons, significant striatal dopamine depletion.[6] | Rapid induction of a substantial lesion. | High mortality rate, may not fully recapitulate the progressive nature of PD.[6] |

| Sub-acute | 30 mg/kg, 1 injection daily for 5 consecutive days[26][27] | 40-50% striatal dopamine depletion, induction of apoptosis.[3] | Lower mortality than acute models, allows for the study of apoptotic pathways. | The lesion stabilizes after a few weeks.[3] |

| Chronic | 25 mg/kg MPTP with 250 mg/kg probenecid, twice weekly for 5 weeks[27] | Progressive loss of dopaminergic neurons, formation of α-synuclein aggregates.[1] | More closely mimics the progressive nature of PD, allows for the study of protein aggregation. | Longer duration, more complex dosing schedule. |

Step-by-Step Protocol: Sub-acute MPTP Mouse Model

This protocol describes a commonly used sub-acute regimen to induce a reliable dopaminergic lesion.

Materials:

-

MPTP hydrochloride (Sigma-Aldrich, M0896)

-

Sterile 0.9% saline

-

Adult male C57BL/6 mice (8-10 weeks old)

-

Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

-

A certified chemical fume hood.

Procedure:

-

Preparation of MPTP Solution: All handling of MPTP powder and concentrated solutions must be performed in a certified chemical fume hood.

-

Calculate the required amount of MPTP hydrochloride based on the desired dose (e.g., 30 mg/kg free base) and the body weight of the mice. Note: Adjust for the hydrochloride salt.

-

Dissolve the MPTP hydrochloride in sterile 0.9% saline to the final desired concentration (e.g., 3 mg/mL).

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

-

Animal Handling and Injection:

-

Weigh each mouse to determine the precise injection volume.

-

Administer MPTP solution via intraperitoneal (i.p.) injection once daily for five consecutive days.

-

A control group should receive equivalent volumes of sterile 0.9% saline.

-

-

Post-Injection Monitoring and Safety:

-

House MPTP-treated animals in a designated, clearly labeled area.

-

Handle all bedding and waste from MPTP-treated animals as hazardous for at least 72 hours post-injection. Decontaminate surfaces and waste with a 10% bleach solution.[28]

-

Monitor animals for any signs of distress or adverse reactions.

-

Assessing Neurodegeneration and Behavioral Deficits

A multi-faceted approach is necessary to fully characterize the effects of MPTP.

-

Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod that gradually accelerates, and the latency to fall is recorded.[15][17][21][28][29]

-

Open Field Test: This test measures general locomotor activity and can also provide insights into anxiety-like behavior.[2][8][25] Mice are placed in an open arena, and their movements are tracked to quantify parameters such as total distance traveled and time spent in the center versus the periphery.[10][22]

-

HPLC Analysis of Striatal Dopamine: High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.[5][9][13][20][30] A significant reduction in these neurochemicals is a key indicator of dopaminergic terminal loss.

-

Stereological Counting of TH-Positive Neurons: Unbiased stereology is the gold standard for quantifying the number of dopaminergic neurons in the SNpc. Brain sections are stained for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the number of TH-positive neurons is estimated using the optical fractionator method.[19][23][31][32][33]

-

Immunofluorescence for α-Synuclein: To assess protein aggregation, brain sections can be stained with antibodies against α-synuclein and visualized using fluorescence microscopy.[1][7][34][35]

In Vitro Models: Dissecting Cellular Mechanisms

In vitro models offer a more controlled environment to investigate the specific cellular and molecular events of MPP+ toxicity.

Cellular Systems for Studying MPP+ Toxicity

-

Primary Dopaminergic Neuron Cultures: These cultures, derived from the ventral mesencephalon of embryonic rodents, provide a physiologically relevant system but can be technically challenging to prepare and maintain.

-

Human Neuroblastoma SH-SY5Y Cells: This cell line is a widely used and more accessible alternative.[16][18][24][36][37] While not identical to primary neurons, they can be differentiated to exhibit a more neuron-like phenotype and are susceptible to MPP+ toxicity.[36]

Step-by-Step Protocol: MPP+ Toxicity in SH-SY5Y Cells

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)[18]

-

MPP+ iodide (Sigma-Aldrich, D048)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in complete medium at 37°C in a 5% CO2 incubator.

-

Plate cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

-

MPP+ Treatment:

-

Prepare a stock solution of MPP+ in sterile water or culture medium.

-

Treat the cells with varying concentrations of MPP+ (e.g., 0.1, 0.5, 1, 2 mM) for 24-48 hours. Include a vehicle-treated control group.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

-

Advanced Cellular Assays

-

Measurement of Mitochondrial Complex I Activity: The activity of Complex I can be measured in isolated mitochondria or cell lysates using spectrophotometric or plate-based assays that monitor the oxidation of NADH.[12][14][38][39][40]

-

Assessment of Oxidative Stress: ROS production can be quantified using fluorescent probes such as DCFH-DA.

-

Immunocytochemistry: Staining for markers of apoptosis (e.g., cleaved caspase-3) or protein aggregation (α-synuclein) can provide further insights into the mechanisms of cell death.

Concluding Remarks and Future Directions

The MPTP model, despite its limitations in fully replicating all aspects of sporadic Parkinson's disease, remains an indispensable tool for neurodegeneration research.[1] A thorough understanding of the mechanisms of MPTP toxicity and the careful selection and execution of appropriate experimental models are paramount for generating reliable and translatable findings. Future research will likely focus on refining chronic models to better mimic the progressive nature of PD, exploring the interplay between genetic and environmental factors in susceptibility to toxins like MPTP, and leveraging these models to develop and validate novel neuroprotective and disease-modifying therapies.

References

-

MPTP Mouse Models of Parkinson's Disease: An Update. PMC - PubMed Central. [Link]

-

Animal Models of Parkinson's Disease. Charles River Laboratories. [Link]

-

MPTP Mouse Model of Parkinson's Disease. Melior Discovery. [Link]

-

Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. PubMed. [Link]

-

Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]

-

Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter. PubMed. [Link]

-

Stereological counting of TH-positive SNc and VTA neurons. ResearchGate. [Link]

-

The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. PubMed. [Link]

-

Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. ResearchGate. [Link]

-

MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. PMC - PubMed Central. [Link]

-

Mechanism of the neurotoxicity of MPTP. An update. PubMed. [Link]

-

MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. PubMed. [Link]

-

MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. PMC - PubMed Central. [Link]

-

The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism. PubMed. [Link]

-

Dopamine transporter: involvement in selective dopaminergic neurotoxicity and degeneration. PubMed. [Link]

-

Parkinson-like syndrome induced by continuous MPTP infusion: Convergent roles of the ubiquitin-proteasome system and α-synuclein. PNAS. [Link]

-

Dopamine transporter mRNA levels are high in midbrain neurons vulnerable to MPTP. Europe PMC. [Link]

-

High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI. [Link]

-

MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]

-

MPTP-induced neuroinflammation increases the expression of pro-inflammatory cytokines and their receptors in mouse brain. PubMed. [Link]

-

Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment. PMC - PubMed Central. [Link]

-

Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. MDPI. [Link]

-

Protection of MPTP-induced neuroinflammation and neurodegeneration by Pycnogenol. PMC - NIH. [Link]

-

Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment. JoVE. [Link]

-

Protocol for the MPTP mouse model of Parkinson's disease. PubMed. [Link]

-

MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]

-

Isolate and quantify the dopamine and metabolites levels in the brain by HPLC. Protocols.io. [Link]

-

Resistance to MPTP-Neurotoxicity in α-Synuclein Knockout Mice Is Complemented by Human α-Synuclein and Associated with Increased β-Synuclein and Akt Activation. PLOS One. [Link]

-

Rotarod Test to assess motor coordination in a mouse parkinsonian model. SciSpace. [Link]

-

Procedures for Working with MPTP OR MPTP-Treated Animals. ORS. [Link]

-

Analysis of mitochondrial Complex I activity and ATP hydrolysis capacity of ATP synthase in developing rat brains using frozen tissues. microPublication Biology. [Link]

-

SH-SY5Y culturing. Protocols.io. [Link]

-

Mitochondrial complex activity assays. Protocols.io. [Link]

-

MPTP-Induced Neuroinflammation Increases the Expression of Pro-Inflammatory Cytokines and Their Receptors in Mouse Brain. Karger Publishers. [Link]

-

1-methy-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Bio-protocol. [Link]

-

Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat. PubMed. [Link]

-

Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. [Link]

-

How do I measure mitochondrial complexes activities in mouse brain? ResearchGate. [Link]

-

Peripheral Inflammation Enhances Microglia Response and Nigral Dopaminergic Cell Death in an in vivo MPTP Model of Parkinson's Disease. Frontiers. [Link]

-

Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. [Link]

-

Protocol for Free-Floating Immunofluorescence Staining of Mouse Brain Sections v1. ResearchGate. [Link]

-

Immunofluorescence Staining in Mouse Brain Tissue Sections. protocols.io. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. modelorg.com [modelorg.com]

- 4. ors.od.nih.gov [ors.od.nih.gov]

- 5. Isolate and quantify the dopamine and metabolites levels in the brain by HPLC [protocols.io]

- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. researchgate.net [researchgate.net]

- 10. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of mitochondrial Complex I activity and ATP hydrolysis capacity of ATP synthase in developing rat brains using frozen tissues | microPublication [micropublication.org]

- 13. Striatal dopamine measurement through HPLC [protocols.io]

- 14. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 16. Damage of Neuroblastoma Cell SH-SY5Y Mediated by MPP+ Inhibits Proliferation of T-Cell Leukemia Jurkat by Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stereological estimates of dopaminergic, GABAergic and glutamatergic neurons in the ventral tegmental area, substantia nigra and retrorubral field in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 21. mmpc.org [mmpc.org]

- 22. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]

- 26. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 28. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 29. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. besjournal.com [besjournal.com]

- 31. researchgate.net [researchgate.net]

- 32. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Unbiased Stereological Estimation of Neurons - JoVE Journal [jove.com]

- 34. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 35. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 36. accegen.com [accegen.com]

- 37. SH-SY5Y culturing [protocols.io]

- 38. micropublication.org [micropublication.org]

- 39. Mitochondrial complex activity assays [protocols.io]

- 40. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Signs of MPTP-Induced Neurodegeneration

This guide provides a comprehensive technical overview of the early molecular, cellular, and behavioral indicators of neurodegeneration induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It is intended for researchers, scientists, and drug development professionals working to understand the pathogenesis of Parkinson's disease (PD) and to develop novel therapeutic interventions. By focusing on the initial cascade of events, this document aims to equip researchers with the knowledge to design robust experimental models and identify early-stage biomarkers and therapeutic targets.

The Molecular Cascade of MPTP-Induced Neurotoxicity: A Foundation for Early Detection

The utility of the MPTP model lies in its ability to recapitulate many of the key pathological features of Parkinson's disease, particularly the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).[1][2] Understanding the initial molecular events is paramount for identifying the earliest signs of neurodegeneration.

The neurotoxic journey of MPTP begins with its systemic administration and subsequent conversion to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). This conversion is a two-step process primarily mediated by monoamine oxidase B (MAO-B) located in glial cells.[1][3] MPP+ is then selectively taken up into dopaminergic neurons by the dopamine transporter (DAT).[4][5] This selective uptake is a critical determinant of the specific neurotoxicity of MPTP to these neurons.

Once inside the dopaminergic neuron, MPP+ accumulates within the mitochondria, driven by the mitochondrial membrane potential.[3] This accumulation is the central event initiating the downstream degenerative cascade. MPP+ potently inhibits Complex I of the mitochondrial respiratory chain, leading to a profound disruption of ATP production and an increase in the generation of reactive oxygen species (ROS).[1][4][6][7]

Visualizing the Initial Insult: The MPTP Metabolic Pathway

The following diagram illustrates the critical initial steps in MPTP-induced neurotoxicity. Understanding this pathway is fundamental to designing experiments that target early-stage interventions.

Caption: MPTP is metabolized to MPP+ in glial cells and then selectively enters dopaminergic neurons via DAT, leading to mitochondrial dysfunction.

Early Molecular and Cellular Hallmarks of Neurodegeneration

The initial mitochondrial insult triggers a cascade of downstream events that serve as early and sensitive markers of MPTP-induced neurotoxicity. Detecting these changes provides a window into the earliest stages of the degenerative process, often before significant neuronal loss and overt behavioral deficits are apparent.

Mitochondrial Dysfunction

As the primary target of MPP+, mitochondrial health is the first to decline. Early signs of mitochondrial dysfunction can be quantified using a variety of assays.

| Parameter | Experimental Approach | Expected Early Change in MPTP Model |

| Mitochondrial Respiration | High-Resolution Respirometry (e.g., Oroboros Oxygraph, Seahorse XF Analyzer) | Decreased Complex I-linked oxygen consumption |

| ATP Levels | Luminescence-based ATP assays | Significant reduction in cellular ATP content[6] |

| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent probes (e.g., TMRM, JC-1) followed by microscopy or flow cytometry | Depolarization of the mitochondrial membrane[8] |

| Mitochondrial Permeability Transition Pore (mPTP) Opening | Calcium retention capacity (CRC) assays[9] | Increased susceptibility to mPTP opening |

Protocol: Assessing Mitochondrial Membrane Potential using TMRM

This protocol provides a step-by-step method for quantifying changes in mitochondrial membrane potential in cultured cells exposed to MPP+.

-

Cell Culture: Plate dopaminergic cell lines (e.g., SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.

-

MPP+ Treatment: Treat cells with a relevant concentration of MPP+ (e.g., 1-5 µM) for a time course (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle-treated control group.

-

TMRM Staining: In the final 30 minutes of MPP+ treatment, add Tetramethylrhodamine, Methyl Ester (TMRM) to the culture medium at a final concentration of 20-100 nM. TMRM is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential.

-

Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with a heated stage and CO2 incubator. Use a rhodamine filter set (e.g., 549 nm excitation/575 nm emission).

-

Image Analysis: Quantify the mean fluorescence intensity of TMRM in the mitochondrial regions of individual cells. A decrease in TMRM fluorescence intensity in MPP+-treated cells compared to controls indicates mitochondrial depolarization.

-

Self-Validation: As a positive control for mitochondrial depolarization, treat a separate set of cells with a known mitochondrial uncoupler, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and confirm a significant drop in TMRM fluorescence.

Oxidative Stress

The inhibition of Complex I leads to electron leakage and the generation of superoxide radicals, initiating a state of oxidative stress.[10][11] This is an early and critical event in MPTP-induced neurodegeneration.[11]

| Marker | Detection Method | Significance |

| Reactive Oxygen Species (ROS) | Fluorescent probes (e.g., DHE, MitoSOX Red) | Direct measurement of superoxide production |

| Lipid Peroxidation | Measurement of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels[12][13] | Indicates oxidative damage to cellular membranes |

| DNA Oxidation | Immunohistochemical staining for 8-hydroxy-2'-deoxyguanosine (8-OHdG)[12] | Measures oxidative damage to DNA |

| Protein Carbonylation | Derivatization with DNPH followed by Western blot or ELISA | Indicates oxidative damage to proteins |

| Glutathione (GSH) Levels | HPLC or colorimetric/fluorometric assays | Depletion of this key antioxidant is an early sign of oxidative stress[10] |

Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is another early response to MPTP-induced neuronal stress.[5][14] While initially a protective response, chronic neuroinflammation can contribute to ongoing neuronal damage.

| Cell Type | Markers of Activation | Detection Methods |

| Microglia | Iba1, CD11b, CD68, morphological changes (retraction of processes, amoeboid shape) | Immunohistochemistry, Immunofluorescence, Flow Cytometry |

| Astrocytes | Glial Fibrillary Acidic Protein (GFAP)[15] | Immunohistochemistry, Immunofluorescence, Western Blot |

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6, iNOS[14][16] | ELISA, qPCR, Multiplex assays |

Early increases in the expression of pro-inflammatory cytokines like TNF-α and IL-1β can be detected within hours of MPTP administration.[14]

Visualizing the Inflammatory Cascade

Caption: Neuronal stress from MPP+ activates microglia and astrocytes, leading to the release of pro-inflammatory mediators that can exacerbate neuronal injury.

Synaptic Dysfunction and α-Synuclein Pathology

Even before the death of the neuronal cell body, the synapses of dopaminergic neurons are affected.[17] This "dying back" phenomenon is a critical early event.

-

Early Synaptic Changes: Reductions in dopamine transporter (DAT) and tyrosine hydroxylase (TH) immunoreactivity in the striatum are among the earliest detectable histological changes, reflecting the dysfunction of dopaminergic terminals.[15][18]

-

α-Synuclein Aggregation: MPTP treatment can induce the aggregation of α-synuclein in degenerating neurons.[19][20][21] While the MPTP model does not typically form classic Lewy bodies seen in human PD, the appearance of α-synuclein aggregates is a significant early pathological feature that models the initial stages of Lewy body formation.[19][21]

Behavioral and Imaging Correlates of Early Neurodegeneration

While molecular and cellular changes are the first to occur, subtle behavioral deficits and changes detectable by in vivo imaging can also serve as early indicators of neurodegeneration.

Early Behavioral Deficits

Standard motor tests can reveal deficits in MPTP-treated animals, with the choice of test being crucial for detecting early, subtle changes.

| Behavioral Test | Parameter Measured | Early Deficit in MPTP Mice | Reference |

| Open Field Test | Locomotor activity, rearing frequency | Reduced total distance traveled, decreased rearing | [22][23][24] |

| Rotarod Test | Motor coordination and balance | Decreased latency to fall | [22][25] |

| Cylinder Test | Forelimb use and asymmetry | Reduced rearing against the cylinder wall | [24] |

| Pole Test | Bradykinesia and motor coordination | Increased time to turn and descend the pole | [23] |

It is crucial to establish baseline performance for each animal before MPTP administration to increase the sensitivity of these tests for detecting subtle changes.[22] The dose and administration regimen of MPTP will significantly influence the onset and severity of behavioral deficits.[22][26]

In Vivo Imaging for Early Detection

Advanced imaging techniques offer the potential to non-invasively monitor the early stages of neurodegeneration in living animals.

-

Positron Emission Tomography (PET): PET imaging with radiotracers for the dopamine transporter (e.g., [¹¹C]d-threo-methylphenidate) can quantify the loss of dopaminergic terminals in the striatum.

-

Magnetic Resonance Imaging (MRI): Techniques like Manganese-Enhanced MRI (MEMRI) can detect neuronal loss and gliosis.[27] Functional pharmacological MRI (phMRI) can reveal early changes in cerebral blood flow associated with neuroinflammation.[28][29]

-

Bioluminescence Imaging: In transgenic reporter mice, such as those expressing luciferase under the control of an antioxidant response element (ARE-luc2), in vivo imaging can detect the activation of stress-response pathways like Nrf2, which precedes dopaminergic cell death.[30]

Conclusion: An Integrated Approach to Early Detection

The early detection of MPTP-induced neurodegeneration requires a multi-faceted approach that integrates molecular, cellular, behavioral, and imaging data. By focusing on the initial events of mitochondrial dysfunction, oxidative stress, and neuroinflammation, researchers can gain valuable insights into the pathogenesis of Parkinson's disease and more effectively evaluate the efficacy of novel neuroprotective strategies. This guide provides a framework for designing and interpreting experiments aimed at understanding and ultimately halting the progression of this devastating neurodegenerative disorder.

References

- Mechanism of the neurotoxicity of MPTP.

- MPTP mechanisms of neurotoxicity and their implic

- The parkinsonian toxin MPTP: Action and mechanism.

- Mechanisms of MPTP toxicity. PubMed.

- MPTP Neurotoxicity: Actions, Mechanisms, and Animal Modeling of Parkinson's Disease. Source Not Found.

- Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication.

- Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A System

- Alpha Synuclein Aggregation in a Neurotoxic Model of Parkinson's Disease.

- MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model.

- Modeling early Parkinson's disease pathology with chronic low dose MPTP tre

- Microglia-Mediated Neuroinflammation and Neurotrophic Factor-Induced Protection in the MPTP Mouse Model of Parkinson's Disease-Lessons

- Neuroinflammation in early, late and recovery stages in a progressive parkinsonism model in r

- Early and Late Molecular Events in Neurodegeneration and Neuroprotection in Parkinson's Disease MPTP Model as Assessed by cDNA Microarray; the Role of Iron. Taylor & Francis Online.

- The effect of α-synuclein knockdown on MPP+ toxicity in models of human neurons. PubMed Central.

- Comparison of Behavioral Tests in MPTP-induced Parkinson's Disease in Mice. Source Not Found.

- Behavioral assessment of MPTP-induced mice 10 days after NP treatment....

- The Role of Oxidative Stress in Parkinson's Disease. PubMed Central.

- A Panel of Oxidative Stress Markers in Parkinson's Disease.

- In Vivo Evidence of Increased nNOS Activity in Acute MPTP Neurotoxicity: A Functional Pharmacological MRI Study. PubMed Central.

- Peripheral Inflammation Enhances Microglia Response and Nigral Dopaminergic Cell Death in an in vivo MPTP Model of Parkinson's Disease. Frontiers.

- Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. PubMed Central.

- MPTP induces alpha-synuclein aggregation in the substantia nigra of baboons.

- Mitochondrial Assays - Evaluate mPTP Opening and Inhibition. Eurofins Discovery.

- Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. JoVE.

- Oxidative Stress in Genetic Mouse Models of Parkinson's Disease. PubMed Central.

- Oxidative Stress in Parkinson's Disease: A Mechanism of Pathogenic and Therapeutic Significance. PubMed Central.

- RIPK1 Regulates Microglial Activation in Lipopolysaccharide-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models. MDPI.

- Models of α-synuclein aggregation in Parkinson's disease. PubMed Central.

- Acute MPTP Treatment Impairs Dendritic Spine Density in the Mouse Hippocampus. PubMed Central.

- Biochemical, behavioral and immunohistochemical alterations in MPTP-treated mouse model of Parkinson's disease. PubMed.

- Initial Molecular Mechanisms of the Pathogenesis of Parkinson's Disease in a Mouse Neurotoxic Model of the Earliest Preclinical Stage of This Disease. MDPI.

- Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease. PubMed Central.

- Diosgenin derivative ML5 attenuates MPTP-induced neuronal impairment via regulating AMPK/PGC-1α-mediated mitochondrial biogenesis and fusion/fission.

- Impaired mitochondrial functions and energy metabolism in MPTP-induced Parkinson's disease: comparison of mice strains and dose regimens. PubMed.

- In vivo evidence of increased nNOS activity in acute MPTP neurotoxicity: a functional pharmacological MRI study. PubMed.

- MEMRI Detects Neuronal Loss in MPTP-Intoxic

- Defining Specific Cell States of MPTP-Induced Parkinson's Disease by Single-Nucleus RNA Sequencing. PubMed Central.

- MPTP-induced changes in hippocampal synaptic plasticity and memory are prevented by memantine through the BDNF-TrkB p

- Immunohistochemical visualization of mouse brain striatum samples

- Cellular and Molecular Basis of Neurodegeneration in Parkinson Disease. PubMed Central.

- In vivo imaging of early signs of dopaminergic neuronal death in an animal model of Parkinson's disease. PubMed.

- Defining specific cell states of MPTP-induced Parkinson's disease by single-nucleus RNA sequencing. bioRxiv.

- Early synaptic dysfunction in Parkinson's disease: Insights

- MITOCHONDRIAL DYSFUNCTION MPTP MODEL 6-OHDA MODEL. Michael J.

- Quantum Dot-Based Imaging and Biosensing for Early Detection of Neurodegener

- Assays for Mitochondria Function. Thermo Fisher Scientific - US.

- Early Synaptic Dysfunction Found in Parkinson's Disease. News Center.

Sources

- 1. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MPTP Neurotoxicity: Actions, Mechanisms, and Animal Modeling of Parkinson’s Disease [arpi.unipi.it]

- 3. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review [frontiersin.org]

- 6. Diosgenin derivative ML5 attenuates MPTP-induced neuronal impairment via regulating AMPK/PGC-1α-mediated mitochondrial biogenesis and fusion/fission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular and Molecular Basis of Neurodegeneration in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impaired mitochondrial functions and energy metabolism in MPTP-induced Parkinson's disease: comparison of mice strains and dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative Stress in Parkinson's Disease: A Mechanism of Pathogenic and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Biochemical, behavioral and immunohistochemical alterations in MPTP-treated mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroinflammation in early, late and recovery stages in a progressive parkinsonism model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Early synaptic dysfunction in Parkinson's disease: Insights from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Modeling early Parkinson's disease pathology with chronic low dose MPTP treatment [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 23. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]

- 24. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]

- 25. researchgate.net [researchgate.net]

- 26. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cds.ismrm.org [cds.ismrm.org]

- 28. In Vivo Evidence of Increased nNOS Activity in Acute MPTP Neurotoxicity: A Functional Pharmacological MRI Study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vivo evidence of increased nNOS activity in acute MPTP neurotoxicity: a functional pharmacological MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In vivo imaging of early signs of dopaminergic neuronal death in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of 1-Methyl-1,2,3,6-tetrahydropyridine in Modern Research

An In-depth Technical Guide to the Synthesis and Purity of 1-Methyl-1,2,3,6-tetrahydropyridine for Research Applications

This compound (1-MTP), a heterocyclic amine, serves as a crucial building block in synthetic organic chemistry and a vital intermediate in the development of pharmaceutical agents and research chemicals. Its structural significance is most notably highlighted by its relationship to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound instrumental in creating animal models for Parkinson's disease research.[1][2] The inadvertent synthesis of MPTP during illicit drug production led to the discovery of its potent and selective destruction of dopaminergic neurons, a finding that has profoundly advanced our understanding of neurodegenerative processes.[2][3]

Given this context, the ability to synthesize 1-MTP with high purity is not merely a procedural requirement but a fundamental prerequisite for experimental validity and safety. Impurities can lead to unpredictable biological effects or interfere with subsequent synthetic steps. This guide provides a comprehensive overview of the primary synthetic routes, rigorous purification protocols, and a multi-faceted analytical approach to ensure the production of research-grade 1-MTP.

Section 1: Core Synthetic Methodologies

The synthesis of 1-MTP can be approached from two principal, mechanistically distinct directions. The choice between them often depends on the availability of starting materials, desired scale, and specific laboratory capabilities. The underlying principle in both methods is the establishment of the partially saturated, N-methylated heterocyclic ring.

Route A: Partial Reduction of N-Methylpyridinium Salts

This is a classic and highly effective method that begins with the readily available pyridine. The process involves two key transformations: N-methylation to activate the ring and subsequent selective reduction.

Causality and Experimental Rationale: The quaternization of the pyridine nitrogen with an alkylating agent (e.g., methyl iodide) dramatically increases the ring's susceptibility to nucleophilic attack by hydride reagents. The resulting electron-deficient pyridinium ion is readily reduced. The critical challenge is to achieve partial reduction to the desired tetrahydropyridine isomer without over-reduction to N-methylpiperidine. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its milder reducing power compared to agents like lithium aluminum hydride (LiAlH₄), which would typically lead to complete saturation of the ring. The reaction is performed in a protic solvent, such as methanol or ethanol, which facilitates the hydride transfer and helps to temper the reactivity of the borohydride.

Step-by-Step Protocol:

-

N-Methylation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyridine in a suitable solvent like acetone or acetonitrile. Add methyl iodide dropwise at room temperature. An exothermic reaction will occur, leading to the precipitation of N-methylpyridinium iodide. The reaction can be gently heated to ensure completion.

-

Isolation of the Salt: The resulting N-methylpyridinium iodide salt is typically a solid and can be isolated by filtration and washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Selective Reduction: Dissolve the dried N-methylpyridinium iodide in methanol and cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction and prevent over-reduction.

-

Quenching and Work-up: After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature. Carefully quench the reaction by the slow addition of water, followed by acidification with aqueous HCl to destroy any remaining NaBH₄. The solution is then made strongly basic (pH > 12) with NaOH to deprotonate the amine product, allowing for its extraction.

-

Extraction: Extract the aqueous layer multiple times with a non-polar organic solvent such as dichloromethane or diethyl ether. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-MTP.

Route B: Direct N-Methylation of 1,2,3,6-Tetrahydropyridine

This route is more direct if 1,2,3,6-tetrahydropyridine is available as a starting material. The core of this method is a standard nucleophilic substitution reaction where the secondary amine of the tetrahydropyridine ring attacks a methylating agent.

Causality and Experimental Rationale: The secondary amine in 1,2,3,6-tetrahydropyridine is a competent nucleophile. The Eschweiler-Clarke reaction, using formic acid and formaldehyde, is an excellent choice for this methylation. It is a reductive amination process that avoids the formation of quaternary ammonium salts, a common side reaction when using alkyl halides like methyl iodide. The mechanism involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid. This method is advantageous due to its high yields and the use of inexpensive, readily available reagents.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 1,2,3,6-tetrahydropyridine, add an excess of formaldehyde (as an aqueous solution, formalin) and formic acid.

-

Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Carbon dioxide will be evolved during the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution basic by carefully adding a concentrated solution of NaOH or KOH.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to obtain crude 1-MTP.